(2,2'-Bipyridine)dichloropalladium(II)

Descripción

The exact mass of the compound (2,2'-Bipyridine)dichloropalladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,2'-Bipyridine)dichloropalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2'-Bipyridine)dichloropalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

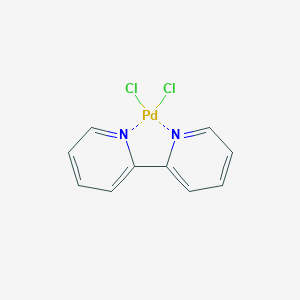

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

dichloropalladium;2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNARLQNCCGPQU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14871-92-2 | |

| Record name | (2,2'-Bipyridine)dichloropalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2,2'-Bipyridine)dichloropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

(2,2'-Bipyridine)dichloropalladium(II), with the chemical formula [Pd(bpy)Cl₂], is a widely utilized coordination complex in the field of synthetic chemistry. Its stability and catalytic activity make it a valuable precursor and catalyst in a variety of organic transformations, particularly in cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive overview of the synthesis and characterization of this important palladium complex.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₈Cl₂N₂Pd |

| Molecular Weight | 333.51 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Coordination Geometry | Square planar |

Synthesis of (2,2'-Bipyridine)dichloropalladium(II)

The synthesis of [Pd(bpy)Cl₂] is typically achieved through the direct reaction of a palladium(II) salt with 2,2'-bipyridine. Two common and reliable methods are presented below.

Method 1: Direct Reaction with Palladium(II) Chloride

This is the most straightforward method, involving the direct reaction of palladium(II) chloride with 2,2'-bipyridine in a 1:1 molar ratio.[1] The use of a polar solvent facilitates the dissolution of the reactants and the precipitation of the product.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, suspend palladium(II) chloride (PdCl₂, 1.00 g, 5.64 mmol) in 50 mL of methanol.

-

Ligand Addition: To this suspension, add a solution of 2,2'-bipyridine (0.88 g, 5.64 mmol) in 20 mL of methanol.

-

Reaction: Heat the reaction mixture to reflux with constant stirring for 2 hours. A yellow precipitate will form during this time.

-

Isolation: After cooling the mixture to room temperature, collect the yellow solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities. Dry the final product under vacuum.

Expected Yield: ~90-95%

Method 2: From Bis(acetonitrile)dichloropalladium(II)

An alternative route involves the use of a more soluble palladium precursor, bis(acetonitrile)dichloropalladium(II), [Pd(CH₃CN)₂Cl₂]. The labile acetonitrile ligands are readily displaced by the chelating 2,2'-bipyridine ligand.

Experimental Protocol:

Step 1: Synthesis of Bis(acetonitrile)dichloropalladium(II)

-

Reaction Setup: Suspend palladium(II) chloride (1.00 g, 5.64 mmol) in 50 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the suspension to reflux with vigorous stirring for 10 hours under a nitrogen atmosphere. The solution will turn a wine-red color.

-

Isolation: While hot, filter the solution through a celite pad into a flask containing stirred petroleum ether (40-60 °C) at room temperature. A yellow-orange solid will precipitate.

-

Purification: Recrystallize the solid from a mixture of acetonitrile (100 mL), dichloromethane (150 mL), and hexane (50 mL) to yield bright yellow crystals of [Pd(CH₃CN)₂Cl₂].

Step 2: Synthesis of (2,2'-Bipyridine)dichloropalladium(II)

-

Reactant Preparation: Dissolve the prepared bis(acetonitrile)dichloropalladium(II) (1.46 g, 5.64 mmol) in 50 mL of a suitable solvent such as dichloromethane or acetone.

-

Ligand Addition: Add a solution of 2,2'-bipyridine (0.88 g, 5.64 mmol) in 20 mL of the same solvent to the palladium complex solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the yellow [Pd(bpy)Cl₂] precipitate will be observed.

-

Isolation and Purification: Collect the product by vacuum filtration, wash with the solvent used for the reaction and then with diethyl ether, and dry under vacuum.

Synthesis Workflow

Caption: Synthesis workflows for (2,2'-Bipyridine)dichloropalladium(II).

Characterization of (2,2'-Bipyridine)dichloropalladium(II)

The identity and purity of the synthesized [Pd(bpy)Cl₂] complex are confirmed using various spectroscopic and analytical techniques.

Elemental Analysis

Elemental analysis is a fundamental technique to verify the empirical formula of the synthesized compound.

| Element | Theoretical (%) | Found (%) (Typical) |

| Carbon (C) | 35.99 | 35.8 - 36.1 |

| Hydrogen (H) | 2.41 | 2.3 - 2.5 |

| Nitrogen (N) | 8.37 | 8.2 - 8.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the coordination of the 2,2'-bipyridine ligand to the palladium center by observing shifts in the vibrational frequencies of the ligand upon complexation.

| Vibrational Mode | Free 2,2'-Bipyridine (cm⁻¹) | [Pd(bpy)Cl₂] (cm⁻¹) | Interpretation |

| C=N stretch | ~1582 | ~1600-1610 | Shift to higher frequency confirms coordination of pyridyl nitrogen. |

| C=C stretch (aromatic) | ~1560, 1460 | ~1570-1580, ~1470-1480 | Shifts upon coordination. |

| Ring breathing | ~991 | ~1010-1020 | Shift to higher frequency. |

| C-H out-of-plane bend | ~750 | ~760-770 | Shift to higher frequency. |

| Pd-N stretch | - | ~500-550 | Appearance of a new band. |

| Pd-Cl stretch | - | ~330-350 | Appearance of new bands. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the electronic environment of the protons in the 2,2'-bipyridine ligand. Upon coordination to the electron-deficient palladium center, the signals for the bipyridine protons are typically shifted downfield.

| Proton | Free 2,2'-Bipyridine (δ, ppm) | [Pd(bpy)Cl₂] (δ, ppm) (in DMSO-d₆) | Multiplicity |

| H6, H6' | ~8.68 | ~8.8 - 9.0 | d |

| H3, H3' | ~8.40 | ~8.5 - 8.7 | d |

| H4, H4' | ~7.90 | ~8.1 - 8.3 | t |

| H5, H5' | ~7.40 | ~7.6 - 7.8 | t |

Applications in Catalysis

(2,2'-Bipyridine)dichloropalladium(II) is a versatile pre-catalyst for a wide range of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis and drug discovery. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Caption: Catalytic applications of [Pd(bpy)Cl₂] in cross-coupling reactions.

The utility of [Pd(bpy)Cl₂] in these reactions stems from its ability to be readily reduced in situ to the active Pd(0) catalyst, which then participates in the catalytic cycle of oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira couplings) or migratory insertion (for the Heck reaction), and reductive elimination to afford the desired product and regenerate the Pd(0) species. The 2,2'-bipyridine ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle, preventing the precipitation of palladium black and enhancing the catalyst's lifetime and efficiency.

Conclusion

(2,2'-Bipyridine)dichloropalladium(II) is a cornerstone complex in palladium chemistry. Its synthesis is straightforward and can be accomplished through multiple reliable routes. Thorough characterization using a combination of elemental analysis, IR, and NMR spectroscopy is essential to confirm the structure and purity of the complex. The stability and catalytic versatility of [Pd(bpy)Cl₂] ensure its continued importance in academic research and the development of novel synthetic methodologies for the pharmaceutical and materials science industries.

References

Technical Guide: Dichloro(2,2'-bipyridine)palladium(II) (CAS 14871-92-2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Dichloro(2,2'-bipyridine)palladium(II), a versatile palladium(II) catalyst with the CAS number 14871-92-2. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's physicochemical characteristics, provides established synthesis protocols, and explores its primary applications as a catalyst in various cross-coupling reactions critical to modern pharmaceutical and chemical industries. Furthermore, this guide discusses the potential biological activities of related palladium complexes, offering insights into this class of compounds.

Introduction

Dichloro(2,2'-bipyridine)palladium(II) is a coordination complex of palladium that has garnered significant attention as a robust and efficient catalyst in organic synthesis. Its stability and catalytic activity make it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to be a thorough resource, consolidating key technical information to facilitate its effective use in research and development.

A note on the initial query: The initial request included a reference to "1-(4-Fluorobenzoyl)-3-(4-cyanophenyl)thiourea." This is a distinct compound from the one identified by CAS number 14871-92-2. Thiourea derivatives are a class of compounds with their own unique biological and chemical properties, including antimicrobial and insecticidal activities.[1][2][3][4][5] This guide will focus exclusively on Dichloro(2,2'-bipyridine)palladium(II) to ensure a detailed and in-depth analysis.

Chemical and Physical Properties

Dichloro(2,2'-bipyridine)palladium(II) is a yellow, crystalline solid. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 14871-92-2 |

| Molecular Formula | C₁₀H₈Cl₂N₂Pd |

| Molecular Weight | 333.51 g/mol |

| IUPAC Name | Dichloro(2,2'-bipyridine)palladium(II) |

| Synonyms | (2,2'-Bipyridine)dichloropalladium(II), Dichloro(2,2'-bipyridyl)palladium(II) |

| Appearance | Yellow to orange powder/crystals |

| SMILES | Cl[Pd]Cl.c1ccc(nc1)-c2ccccn2 |

| InChI Key | MUNARLQNCCGPQU-UHFFFAOYSA-L |

| Solubility | Soluble in many organic solvents |

Synthesis

The synthesis of Dichloro(2,2'-bipyridine)palladium(II) is typically achieved through the reaction of a palladium(II) salt with 2,2'-bipyridine.

Experimental Protocol: Synthesis from Palladium(II) Chloride

Objective: To synthesize Dichloro(2,2'-bipyridine)palladium(II) from palladium(II) chloride and 2,2'-bipyridine.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

2,2'-Bipyridine

-

Ethanol (or another suitable polar solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve palladium(II) chloride in a minimal amount of hot ethanol.

-

In a separate beaker, dissolve an equimolar amount of 2,2'-bipyridine in ethanol.

-

Slowly add the 2,2'-bipyridine solution to the palladium(II) chloride solution with constant stirring.

-

A yellow precipitate of Dichloro(2,2'-bipyridine)palladium(II) should form.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature.

-

Collect the yellow precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a moderate temperature.

Diagram of Synthetic Workflow:

References

Solubility Profile of (2,2'-Bipyridine)dichloropalladium(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2,2'-Bipyridine)dichloropalladium(II), a pivotal precursor and catalyst in a multitude of synthetic organic reactions. An understanding of its solubility is critical for reaction optimization, catalyst performance, and the development of robust chemical processes. This document outlines qualitative solubility data, detailed experimental protocols for its synthesis, and standardized methodologies for solubility determination.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for (2,2'-Bipyridine)dichloropalladium(II) in a broad range of organic solvents is not extensively documented in publicly available literature. However, a qualitative understanding of its solubility can be inferred from various synthetic procedures and related studies. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Remarks |

| Polar Protic Solvents | ||

| Methanol | Soluble | Commonly used as a solvent for its synthesis, suggesting good solubility.[1] A related dicyano palladium bipyridine complex is also soluble in methanol. |

| Ethanol | Soluble | Frequently employed as a solvent for the synthesis of the complex, indicating solubility.[1] However, a related dicyano palladium bipyridine complex is reported to be insoluble in ethanol. |

| Water | Insoluble | A related dicyano palladium bipyridine complex is reported to be insoluble in water. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | Explicitly mentioned as a solvent to dissolve the complex for subsequent reactions. A related dicyano palladium bipyridine complex is also soluble in DMSO. |

| Dimethylformamide (DMF) | Soluble | A related dicyano palladium bipyridine complex is soluble in DMF. |

| Acetonitrile | Soluble | A related dicyano palladium bipyridine complex is soluble in acetonitrile.[1] |

| Acetone | Slightly Soluble | Similar palladium complexes with phosphine ligands show slight solubility in acetone. |

| Nonpolar Solvents | ||

| Dichloromethane (CH2Cl2) | Insoluble | A related dicyano palladium bipyridine complex is reported to be insoluble in CH2Cl2. |

| Chloroform | Slightly Soluble | Similar palladium complexes with phosphine ligands show slight solubility in chloroform. |

| Toluene | Slightly Soluble | Similar palladium complexes with phosphine ligands are soluble in toluene. |

| Benzene | Slightly Soluble | Similar palladium complexes with phosphine ligands are soluble in benzene. |

Experimental Protocols

Synthesis of (2,2'-Bipyridine)dichloropalladium(II)

The synthesis of (2,2'-Bipyridine)dichloropalladium(II) is typically achieved through the reaction of a palladium(II) salt with 2,2'-bipyridine in a suitable polar solvent.

Method 1: From Palladium(II) Chloride

This is the most direct and common method for the synthesis of the title compound.

-

Reactants: Palladium(II) chloride (PdCl₂) and 2,2'-Bipyridine.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Palladium(II) chloride is dissolved in the chosen polar solvent.

-

A stoichiometric equivalent of 2,2'-bipyridine, also dissolved in the same solvent, is added to the palladium salt solution.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon cooling, the product, (2,2'-Bipyridine)dichloropalladium(II), precipitates as a yellow-orange crystalline solid.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Method 2: From Bis(acetonitrile)dichloropalladium(II)

This method utilizes a more soluble palladium precursor, which can be advantageous in certain applications.

-

Reactants: Bis(acetonitrile)dichloropalladium(II) ([Pd(CH₃CN)₂Cl₂]) and 2,2'-Bipyridine.

-

Solvent: A suitable organic solvent in which both reactants are soluble.

-

Procedure:

-

Bis(acetonitrile)dichloropalladium(II) is dissolved in the chosen solvent.

-

A solution of 2,2'-bipyridine in the same solvent is added to the palladium complex solution.

-

The labile acetonitrile ligands are readily displaced by the chelating 2,2'-bipyridine ligand.

-

The product is isolated following a similar procedure to Method 1.

-

General Protocol for Qualitative Solubility Determination

A standardized procedure is essential for consistently assessing the solubility of organometallic compounds like (2,2'-Bipyridine)dichloropalladium(II).

-

Apparatus: Small test tubes, vortex mixer, and a centrifuge.

-

Procedure:

-

Weigh a small, precise amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.

-

Add a specific volume of the test solvent (e.g., 0.5 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture for any undissolved solid.

-

If undissolved solid remains, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

For fine suspensions, centrifugation can be used to sediment any undissolved material, allowing for a clearer assessment of the supernatant.

-

The compound is classified as "soluble," "partially soluble," or "insoluble" based on the visual inspection.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a logical decision tree for qualitative solubility testing.

References

Thermal Stability of Dichloro(2,2'-bipyridine)palladium(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of dichloro(2,2'-bipyridine)palladium(II), [PdCl₂(bpy)]. While direct and detailed thermogravimetric and differential scanning calorimetry data for this specific complex are not extensively available in peer-reviewed literature, this document compiles and analyzes data from closely related palladium(II) complexes to project the thermal behavior of [PdCl₂(bpy)]. This guide includes detailed experimental protocols for the synthesis of the title compound and for its thermal analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a plausible thermal decomposition pathway for [PdCl₂(bpy)] is proposed and visualized. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in materials science, catalysis, and drug development who are working with or developing applications for palladium-bipyridine complexes.

Introduction

Dichloro(2,2'-bipyridine)palladium(II), a square planar d⁸ metal complex, is a crucial precursor in the synthesis of various palladium-based catalysts and materials with applications in organic synthesis and medicinal chemistry. The thermal stability of such organometallic compounds is a critical parameter that dictates their suitability for high-temperature applications, their shelf-life, and their decomposition pathways, which can influence catalytic activity and product purity. Understanding the thermal behavior of [PdCl₂(bpy)] is therefore essential for its effective utilization and for the rational design of new materials.

This guide synthesizes the available information on the thermal decomposition of analogous palladium(II) complexes with nitrogen-donor ligands to provide a robust predictive model for the thermal stability of [PdCl₂(bpy)].

Synthesis of Dichloro(2,2'-bipyridine)palladium(II)

A standard and reliable method for the synthesis of dichloro(2,2'-bipyridine)palladium(II) involves the direct reaction of a palladium(II) salt with 2,2'-bipyridine in a suitable polar solvent.

Experimental Protocol

Materials:

-

Palladium(II) chloride (PdCl₂)

-

2,2'-Bipyridine (bpy)

-

Ethanol (or another suitable polar solvent)

Procedure:

-

Palladium(II) chloride is dissolved in a minimal amount of hot ethanol.

-

A stoichiometric equivalent of 2,2'-bipyridine, also dissolved in ethanol, is added dropwise to the palladium(II) chloride solution with constant stirring.

-

The reaction mixture is refluxed for several hours, during which a yellow precipitate of dichloro(2,2'-bipyridine)palladium(II) forms.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

The final product is dried under vacuum.

Thermal Analysis

The thermal stability of [PdCl₂(bpy)] can be effectively investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior

Based on studies of similar palladium(II) complexes with nitrogen-donor ligands, a two-step decomposition process for [PdCl₂(bpy)] is anticipated.[1] The first step is expected to be the endothermic dissociation of the bipyridine ligand, followed by a second decomposition step involving the reduction of palladium(II) chloride to metallic palladium.

Comparative Data of Analogous Palladium(II) Complexes

To provide a framework for the expected thermal behavior of [PdCl₂(bpy)], the following table summarizes the thermal decomposition data for several analogous dichloropalladium(II) complexes with bidentate nitrogen-donor ligands.

| Complex | Decomposition Step 1 | Decomposition Step 2 | Final Residue | Reference |

| [Pd(DABA)Cl₂] | 204-351°C (Loss of DABA and 1/2 Cl₂) | 435-928°C (Loss of 1/2 Cl₂) | Pd | [1] |

| [Pd(CPDA)Cl₂] | 277-409°C (Loss of CPDA and 1/2 Cl₂) | 784-951°C (Loss of 1/2 Cl₂) | Pd | [1] |

| [Pd(hzpy)Cl₂] | 210-344°C (Loss of hzpy) | 347-906°C (Loss of Cl₂) | Pd | [1] |

DABA = 3,4-diaminobenzoic acid; CPDA = 4-chloro-o-phenylenediamine; hzpy = 2-hydrazinopyridine

Experimental Protocols for Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rate.

3.3.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, usually inert (nitrogen or argon), with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) over a temperature range relevant to the decomposition events observed in TGA.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC curve, from which transition temperatures and enthalpy changes can be determined.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous compounds, the following decomposition pathway for [PdCl₂(bpy)] is proposed:

-

Step 1: Ligand Dissociation. Upon heating, the initial decomposition step is the endothermic cleavage of the Pd-N bonds, leading to the dissociation and volatilization of the 2,2'-bipyridine ligand. This results in the formation of palladium(II) chloride. --INVALID-LINK-- → PdCl₂(s) + bpy(g)

-

Step 2: Reduction to Metallic Palladium. At higher temperatures, the resulting palladium(II) chloride decomposes to metallic palladium and chlorine gas. PdCl₂(s) → Pd(s) + Cl₂(g)

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the thermal stability of dichloro(2,2'-bipyridine)palladium(II). By leveraging data from analogous palladium(II) complexes, a two-step decomposition mechanism involving the initial loss of the bipyridine ligand followed by the reduction of palladium(II) chloride to metallic palladium is proposed. The provided experimental protocols for synthesis and thermal analysis offer a practical framework for researchers to investigate and utilize this important palladium complex. Further experimental studies are warranted to precisely determine the decomposition temperatures and associated enthalpy changes for [PdCl₂(bpy)] and to validate the proposed decomposition pathway.

References

Early history and discovery of 2,2'-bipyridine palladium complexes

An In-Depth Guide to the Early History and Discovery of 2,2'-Bipyridine Palladium Complexes

This technical guide provides a comprehensive overview of the foundational discoveries in the chemistry of 2,2'-bipyridine palladium complexes. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the historical context and early experimental work that established this important class of coordination compounds.

Introduction: The Genesis of a Ligand and a Theory

The story of 2,2'-bipyridine (bpy) palladium complexes begins with two independent yet complementary 19th-century breakthroughs: the synthesis of the ligand itself and the development of a revolutionary theory of coordination chemistry.

In 1888, the German chemist Fritz Blau first reported the synthesis of 2,2'-bipyridine. His method involved the dry distillation of copper(II) pyridine-2-carboxylate, a process that, while foundational, typically resulted in yields below 20%. This discovery introduced a molecule with a unique bidentate, N,N'-chelating capability, paving the way for its extensive use in coordination chemistry.

Just a few years later, in 1893, Alfred Werner proposed his groundbreaking theory of coordination compounds, for which he would later receive the Nobel Prize.[1] Werner's theory postulated that central metal atoms exhibit two types of valencies: a primary valency (ionizable, corresponding to the oxidation state) and a secondary valency (non-ionizable, corresponding to the coordination number).[1][2] Crucially, he proposed that the secondary valencies were directional, determining the specific geometry of the complex, such as octahedral or square planar. This framework was essential for understanding the structure and properties of the metal complexes that would soon be synthesized with Blau's new ligand.

The First 2,2'-Bipyridine Palladium Complexes

While Blau and his contemporaries initially focused on the vibrant complexes of iron and other first-row transition metals, the principles of coordination chemistry were soon applied to heavier elements. The systematic study of square planar complexes of platinum and palladium was significantly advanced by the work of Frederick G. Mann in the 1930s.

In a seminal 1935 paper in the Journal of the Chemical Society, F. G. Mann and D. Purdie detailed the synthesis and characterization of Dichloro(α,α'-dipyridyl)palladium , [Pd(bpy)Cl₂]. This work represents one of the earliest definitive studies of a 2,2'-bipyridine palladium complex. Their synthesis involved the direct reaction of potassium chloropalladite (K₂PdCl₄) with 2,2'-bipyridine (then called α,α'-dipyridyl) in an aqueous solution.

The resulting complex was a yellow, crystalline solid. Crucially, it was found to be a non-electrolyte . This was determined by its extreme insolubility in water and common organic solvents of the era, which precluded molar conductivity measurements. According to Werner's theory, this indicated that the chloride components were not ionizable primary valencies but were instead fulfilling secondary valencies, being bound directly to the palladium center within the coordination sphere.[1][2] This established the formula as [Pd(bpy)Cl₂], a neutral, four-coordinate, square planar complex, consistent with the known preferences for Pd(II).

Quantitative Data from Early Studies

Early characterization of these novel compounds relied heavily on elemental analysis to confirm their empirical formula and observations of their physical properties and electrolytic nature.

Table 1: Elemental Analysis of Dichloro(α,α'-dipyridyl)palladium

This table presents the quantitative elemental analysis data for [Pd(bpy)Cl₂] as reported by Mann and Purdie in 1935. The close agreement between the calculated and found percentages confirmed the composition of the synthesized complex.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 35.8 | 35.7 |

| Hydrogen (H) | 2.4 | 2.6 |

| Palladium (Pd) | 31.8 | 31.7 |

Data sourced from Mann, F. G.; Purdie, D. J. Chem. Soc. 1935 , 1549-1563.

Table 2: Representative Molar Conductivity Data for Palladium(II) Complexes

While Mann and Purdie could not measure the conductivity of [Pd(bpy)Cl₂] due to its insolubility, the concept was central to its characterization. The table below provides typical molar conductance (Λₘ) ranges used in the mid-20th century to classify complexes in nitrobenzene, a solvent later used for such measurements. The expected value for a non-electrolyte like [Pd(bpy)Cl₂] would be near zero.

| Electrolyte Type | Stoichiometry | Molar Conductance (Λₘ) Range (ohm⁻¹ cm² mol⁻¹) in Nitrobenzene | Example |

| Non-electrolyte | - | 0 - 5 | [Pd(bpy)Cl₂] |

| 1:1 Electrolyte | [cation]⁺[anion]⁻ | 20 - 30 | [Pd(bpy)(NH₃)₂]Cl₂ |

| 1:2 Electrolyte | [cation]²⁺[anion]₂⁻ | 40 - 60 | --INVALID-LINK--₂ |

Note: These are generalized ranges for illustrative purposes, as established by studies in the decades following the initial synthesis.

Detailed Experimental Protocols

The following protocols are described based on the original publications, reflecting the techniques and reagents of the era.

Protocol 1: Synthesis of 2,2'-Bipyridine (Blau, 1888)

-

Objective: To synthesize the 2,2'-bipyridine ligand.

-

Starting Material: Copper(II) pyridine-2-carboxylate.

-

Procedure:

-

Place copper(II) pyridine-2-carboxylate in a distillation flask suitable for dry distillation.

-

Heat the flask strongly. The solid will decompose, releasing gaseous byproducts.

-

A liquid distillate containing pyridine and 2,2'-bipyridine will collect.

-

The crude distillate is then subjected to further purification, likely fractional distillation, to separate the 2,2'-bipyridine (m.p. ~70 °C) from pyridine and other impurities.

-

-

Expected Yield: Typically less than 20%.

Protocol 2: Synthesis of Dichloro(α,α'-dipyridyl)palladium (Mann & Purdie, 1935)

-

Objective: To synthesize the neutral square planar palladium(II) complex.

-

Starting Materials: Potassium chloropalladite (K₂PdCl₄), α,α'-dipyridyl (2,2'-bipyridine).

-

Procedure:

-

Prepare a solution of potassium chloropalladite by dissolving it in water.

-

Prepare a separate aqueous solution of α,α'-dipyridyl.

-

Add the α,α'-dipyridyl solution to the stirred solution of potassium chloropalladite.

-

Upon mixing, a bright yellow microcrystalline precipitate of Dichloro(α,α'-dipyridyl)palladium immediately forms.

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove any soluble impurities.

-

Dry the final product. The compound is reported to be stable and can be recrystallized from hot nitrobenzene, from which it separates as yellow needles.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and theoretical structures discussed.

References

(2,2'-Bipyridine)dichloropalladium(II): A Versatile Precursor for Advanced Catalysis in Drug Development and Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2,2'-Bipyridine)dichloropalladium(II) , a coordination complex with the formula PdCl₂(bpy), has emerged as a pivotal precursor in the synthesis of highly efficient palladium catalysts. Its stability, ease of handling, and versatility make it an invaluable starting material for generating active catalytic species for a wide array of cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the applications of PdCl₂(bpy) as a catalyst precursor, with a focus on quantitative data, detailed experimental protocols, and the underlying catalytic pathways.

Introduction to (2,2'-Bipyridine)dichloropalladium(II) as a Catalyst Precursor

(2,2'-Bipyridine)dichloropalladium(II) is an air-stable, yellow-orange crystalline solid. The bipyridine ligand plays a crucial role in stabilizing the palladium center, which facilitates the in situ generation of the active Pd(0) species required for catalytic cycles.[1] This pre-catalyst strategy offers several advantages, including improved reproducibility and the ability to employ a single, well-defined palladium source for various transformations. The primary application of catalysts derived from PdCl₂(bpy) lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are instrumental in the formation of carbon-carbon bonds.[2][3]

Data Presentation: Performance of Catalysts Derived from PdCl₂(bpy)

The efficacy of catalysts generated from (2,2'-Bipyridine)dichloropalladium(II) is demonstrated across a range of cross-coupling reactions. The following tables summarize representative quantitative data, highlighting the yields and reaction conditions for various substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. Catalysts derived from PdCl₂(bpy) have shown high activity in these reactions.

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | PEG | 60 | - | High | [4] |

| 2 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Water | - | - | 90 | [5] |

| 3 | Bromobenzene | Phenylboronic acid | Na₂CO₃ | Water | RT | - | High | [6] |

| 4 | Aryl Bromides | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 48 | >92 | [7] |

Heck Coupling

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another area where catalysts derived from PdCl₂(bpy) are effective.

| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Styrene | K₂CO₃ | DMF | 80 | 12 | 92 | [2] |

| 2 | 4-Bromoanisole | Acrylic acid | K₃PO₄ | Water | 100 | 10 | High | [8] |

| 3 | Iodobenzene | Eugenol | - | DMF | 100 | 3 | 81 (E-isomer) | [9] |

| 4 | Aryl Iodides | Electron-deficient alkenes | - | Water | - | - | Good to Excellent | [10] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

| Entry | Aryl Halide | Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | Et₃N | CuI | Et₃N | RT | 1.5 | High |[11] | | 2 | Aryl Halides | Terminal Alkynes | TBAF | None | None | - | - | Moderate to Excellent |[12][13] | | 3 | 4-Bromoanisole | Phenylacetylene | - | None | Ionic Liquid | - | 3 | 86 |[14] | | 4 | Aryl Iodides/Bromides | Phenylacetylene | - | None | Solvent-free | RT | - | High |[15] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these catalytic systems. The following are representative experimental protocols for the synthesis of a Pd(0) catalyst from PdCl₂(bpy) and its subsequent use in a Suzuki-Miyaura coupling reaction.

General Procedure for In Situ Generation of Pd(0) Catalyst from (2,2'-Bipyridine)dichloropalladium(II)

The active Pd(0) catalyst is typically generated in situ from the Pd(II) precursor. This process often involves the reduction of the Pd(II) center in the presence of a suitable reducing agent, which can be a phosphine ligand, a solvent, or a basic component of the reaction mixture.

Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (2,2'-Bipyridine)dichloropalladium(II) (1 mol%).

-

Add the desired solvent (e.g., THF, dioxane, or DMF).

-

Add the appropriate phosphine ligand if required by the specific reaction (e.g., PPh₃, PCy₃). The ligand can also act as the reducing agent.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the reduction of Pd(II) to Pd(0), which is often indicated by a color change. This solution of the in situ generated catalyst is then used directly for the cross-coupling reaction.

Detailed Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a catalyst system derived from (2,2'-Bipyridine)dichloropalladium(II).

Materials:

-

(2,2'-Bipyridine)dichloropalladium(II)

-

Aryl halide (e.g., 4-bromoacetophenone)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Polyethylene glycol - PEG)

-

Standard laboratory glassware and magnetic stirrer

Procedure: [4]

-

In a 5 mL flask equipped with a magnetic stir bar, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3 mmol).

-

Add (2,2'-Bipyridine)dichloropalladium(II) as the pre-catalyst (1 mol%).

-

Add the solvent, PEG (2 mL).

-

Stir the mixture at 60°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be extracted using a suitable organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualizations: Catalytic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved when using (2,2'-Bipyridine)dichloropalladium(II) as a catalyst precursor.

The diagram above illustrates the initial step where the stable Pd(II) precursor, (2,2'-Bipyridine)dichloropalladium(II), undergoes reduction to form the active Pd(0) species, which then enters the catalytic cycle for the cross-coupling reaction.

This diagram outlines the key steps of the Suzuki-Miyaura reaction, starting with the active Pd(0) catalyst generated from the PdCl₂(bpy) precursor. The cycle involves oxidative addition of the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the active catalyst.

Conclusion

(2,2'-Bipyridine)dichloropalladium(II) serves as a robust and versatile precursor for the in situ generation of active palladium catalysts. Its application in fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings underscores its importance in organic synthesis, particularly in the fields of pharmaceutical and materials science. The ability to generate highly active catalysts from this stable and readily available precursor simplifies experimental procedures and enhances the accessibility of these powerful synthetic methodologies. Further research into modifying the bipyridine ligand and exploring novel reaction conditions will undoubtedly continue to expand the utility of this important class of catalyst precursors.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. mdpi.com [mdpi.com]

- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 13. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (2,2'-Bipyridine)dichloropalladium(II) Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of catalyst is crucial for the efficiency and scope of this reaction. (2,2'-Bipyridine)dichloropalladium(II), a commercially available and air-stable palladium complex, serves as an effective pre-catalyst for this transformation. The bipyridine ligand provides stability to the palladium center, allowing for controlled catalytic activity under various reaction conditions. This document provides detailed application notes and protocols for utilizing (2,2'-Bipyridine)dichloropalladium(II) in Suzuki-Miyaura coupling reactions.

Catalytic Activity and Scope

(2,2'-Bipyridine)dichloropalladium(II) and its derivatives have demonstrated high efficiency in catalyzing the Suzuki-Miyaura coupling of a wide range of aryl halides (iodides, bromides, and chlorides) with various arylboronic acids. The catalyst system is tolerant of a variety of functional groups on both coupling partners, making it a versatile tool in complex molecule synthesis.

A notable application of a modified bipyridine palladium catalyst, 4,4'-di-tert-butyl-2,2'-dipyridylpalladium(II) dichloride, showcases its effectiveness in the coupling of aryl iodides and bromides with phenylboronic acid in an alcohol solvent under aerobic conditions. Furthermore, the development of water-soluble and air-stable cationic 2,2'-bipyridyl palladium(II) catalysts highlights a greener approach, allowing for reactions in aqueous media and facilitating catalyst recycling. One such system demonstrated sustained activity over five cycles in the coupling of 4-bromoacetophenone with phenylboronic acid.

Quantitative Data Summary

The following tables summarize the performance of (2,2'-Bipyridine)dichloropalladium(II) and its derivatives in representative Suzuki-Miyaura coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | Biphenyl | 95 |

| 2 | Bromobenzene | Biphenyl | 92 |

| 3 | 4-Iodoanisole | 4-Methoxybiphenyl | 96 |

| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 90 |

| 5 | 4-Iodotoluene | 4-Methylbiphenyl | 94 |

| 6 | 4-Bromotoluene | 4-Methylbiphenyl | 88 |

| 7 | 1-Iodo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |

| 8 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 80 |

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), 4,4'-di-tBu-bpy-PdCl₂ (1 mol%), ethanol (5 mL), 80 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid using a Recyclable Cationic 2,2'-Bipyridyl Palladium(II) Catalyst in Water

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 94 |

Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), cationic bpy-Pd(II) catalyst (1 mol%), water (5 mL), 100 °C, 6 h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using (2,2'-Bipyridine)dichloropalladium(II)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using (2,2'-Bipyridine)dichloropalladium(II) as the pre-catalyst.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

(2,2'-Bipyridine)dichloropalladium(II) (1-3 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and (2,2'-Bipyridine)dichloropalladium(II) (0.01-0.03 mmol, 1-3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The (2,2'-Bipyridine)dichloropalladium(II) pre-catalyst is first reduced in situ to the active Pd(0) species to initiate the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for (2,2'-Bipyridine)dichloropalladium(II) Catalyzed Suzuki-Miyaura Coupling

This diagram illustrates the step-by-step workflow for performing a typical Suzuki-Miyaura coupling reaction using (2,2'-Bipyridine)dichloropalladium(II) as the catalyst.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Heck Reaction Using (2,2'-Bipyridine)dichloropalladium(II) Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] This powerful transformation has been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. The choice of catalyst and ligands is crucial for the efficiency and selectivity of the reaction. (2,2'-Bipyridine)dichloropalladium(II) [PdCl₂(bpy)] has emerged as an efficient and stable catalyst for the Heck reaction.[3] This complex demonstrates robust catalytic activity for the vinylation of a variety of aryl halides and olefins under specific reaction conditions.[3] Its stability and effectiveness make it a valuable tool for researchers in organic chemistry and drug development.

Catalytic Cycle and Mechanism

The Heck reaction catalyzed by a palladium complex generally proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] While the precatalyst is Pd(II) in the form of PdCl₂(bpy), it is typically reduced in situ to the active Pd(0) species. The accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.[1][4]

-

Olefin Coordination: The alkene coordinates to the Pd(II)-aryl complex.[1]

-

Migratory Insertion (Carbopalladation): The aryl group on the palladium migrates to one of the carbons of the coordinated alkene in a syn-addition manner.[1][4]

-

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically occurs in a syn-elimination fashion and dictates the regioselectivity of the reaction.[1][4]

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[1]

Experimental Data

The following table summarizes representative quantitative data for the Heck reaction using (2,2'-Bipyridine)dichloropalladium(II) and related catalysts.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Styrene | PdCl₂(bpy) | K₂CO₃ | DMF | 100 | High | [3] |

| Iodobenzene | Styrene | PdCl₂(bpy) | KOAc | 2-nitro-2-methyl-1-propanol | 120-140 | N/A (Kinetics Studied) | [3][5] |

| Aryl Iodides | Electron-deficient alkenes | PdCl₂(NH₃)₂/cationic 2,2'-bipyridyl | Bu₃N | Water | 140 | Good to Excellent | [6] |

| Iodobenzene | Ethyl Acrylate | Pd(NH₃)₂Cl₂/cationic 2,2'-bipyridyl | Bu₃N | Water | 140 | Good to Excellent | [7] |

| Phenyl Iodide | Methyl Acrylate | [PdCl₂(4,4'-bis(CH₃)-2,2'-bpy)] | N/A | N/A | N/A | N/A (Recyclability Studied) | [8] |

Experimental Protocols

Below are detailed protocols for performing the Heck reaction using a (2,2'-Bipyridine)dichloropalladium(II) catalyst system.

Protocol 1: General Procedure for the Heck Reaction with PdCl₂(bpy)

This protocol is based on the conditions reported for the vinylation of aryl halides.[3]

Materials:

-

(2,2'-Bipyridine)dichloropalladium(II) [PdCl₂(bpy)]

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Base (e.g., potassium carbonate or potassium acetate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or 2-nitro-2-methyl-1-propanol)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate/oil bath

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), and the (2,2'-Bipyridine)dichloropalladium(II) catalyst (0.01-0.05 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (3-5 mL) via syringe.

-

Seal the flask or tube and place it in a preheated oil bath at the desired temperature (e.g., 100-140 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted alkene.

Protocol 2: Heck Reaction in an Aqueous Medium with a Modified Bipyridyl System

This protocol is adapted from procedures using a water-soluble cationic 2,2'-bipyridyl ligand system, which can be informative for developing aqueous-phase reactions with PdCl₂(bpy).[6][7]

Materials:

-

Palladium precursor (e.g., PdCl₂(NH₃)₂) and a cationic 2,2'-bipyridyl ligand (to form the active catalyst in situ, or a pre-formed water-soluble Pd-bipyridyl complex)

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv)

-

Base (e.g., tri-n-butylamine (Bu₃N), 2.0 mmol, 2.0 equiv)

-

Deionized water

-

Sealable tube

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

In a sealable tube equipped with a magnetic stir bar, combine the aryl iodide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).

-

Add the aqueous solution of the palladium/cationic 2,2'-bipyridyl catalyst (e.g., 0.01 mol% in 3 mL of water).[6]

-

Seal the tube with a Teflon-lined screw cap.

-

Place the tube in a preheated oil bath at 140 °C and stir the mixture for 24-48 hours.[6]

-

After the reaction is complete, cool the tube to room temperature.

-

Extract the product from the aqueous mixture with an organic solvent (e.g., hexane/ethyl acetate).

-

The aqueous layer containing the catalyst can potentially be separated and reused.[6]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure product.

Visualizations

General Workflow for the Heck Reaction

Caption: A generalized workflow for a typical Heck reaction experiment.

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Insight into PdCl2(bipy) complex as an efficient catalyst for heck reaction and kinetic investigations in homogeneous medium | Semantic Scholar [semanticscholar.org]

- 4. Heck Coupling | NROChemistry [nrochemistry.com]

- 5. Insight into PdCl2(bipy) complex as an efficient catalyst for heck reaction and kinetic investigations in homogeneous medium | CSIR-NCL Library, Pune [library.ncl.res.in]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling with (2,2'-Bipyridine)dichloropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Sonogashira coupling reaction with a focus on the experimental setup utilizing (2,2'-Bipyridine)dichloropalladium(II) as a catalyst. While this specific catalyst has been explored, it is noteworthy that literature suggests it may exhibit lower catalytic activity in some contexts compared to more conventional palladium catalysts for this transformation. These notes offer a general protocol that can be adapted and optimized for specific substrates and serve as a guide for employing bipyridine-ligated palladium complexes in carbon-carbon bond formation.

Introduction to Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2] The mild reaction conditions have made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2]

While phosphine-ligated palladium complexes are most commonly used, nitrogen-ligated catalysts, such as those containing bipyridine ligands, have also been investigated. (2,2'-Bipyridine)dichloropalladium(II) is an air-stable palladium(II) precatalyst that can be reduced in situ to the active palladium(0) species required for the catalytic cycle.[2]

Experimental Protocols

Two general protocols are provided below: a classical copper-co-catalyzed Sonogashira coupling and a copper-free variant. It is important to note that optimization of the reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is often necessary for a specific set of substrates.

Protocol 2.1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard method for Sonogashira coupling and is often the starting point for reaction optimization.

Materials:

-

(2,2'-Bipyridine)dichloropalladium(II) [PdCl₂(bpy)]

-

Copper(I) iodide (CuI)

-

Aryl or vinyl halide

-

Terminal alkyne

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add (2,2'-Bipyridine)dichloropalladium(II) (1-5 mol%) and Copper(I) iodide (1-5 mol%).

-

Add the aryl or vinyl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

-

Add the anhydrous solvent and the amine base (2-3 equivalents). The amine can also be used as the solvent in some cases.

-

Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Copper-Free Sonogashira Coupling

The elimination of the copper co-catalyst can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[2]

Materials:

-

(2,2'-Bipyridine)dichloropalladium(II) [PdCl₂(bpy)]

-

Aryl or vinyl halide

-

Terminal alkyne

-

Base (e.g., a stronger, non-coordinating base like potassium carbonate, cesium carbonate, or an organic base such as DBU)

-

Anhydrous solvent (e.g., DMF, NMP, dioxane)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add (2,2'-Bipyridine)dichloropalladium(II) (1-5 mol%).

-

Add the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.2-2.0 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent.

-

Degas the reaction mixture.

-

Stir the reaction at an elevated temperature (typically 60-120 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction mixture by filtering off the inorganic base and then proceeding with an aqueous wash and extraction as described in Protocol 2.1.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions. It is important to note that these results are generally achieved with more common palladium catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, as literature on the successful use of PdCl₂(bpy) with high yields is limited. One study reported a yield of only 5% when using (2,2'-Bipyridine)dichloropalladium(II) in a deep eutectic solvent, suggesting that this catalyst may be less effective under those specific conditions.[3]

Table 1: Copper-Co-catalyzed Sonogashira Coupling of Aryl Halides with Phenylacetylene

| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 2 | 95 |

| 2 | Bromobenzene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 88 |

| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene | 60 | 4 | 92 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (4) | Et₃N | DMF | 100 | 8 | 90 |

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 93 |

| 2 | 4-Bromotoluene | 1-Octyne | Pd₂(dba)₃ (1) + XPhos (2) | Cs₂CO₃ | t-BuOH | 80 | 12 | 85 |

| 3 | 1-Iodonaphthalene | Cyclohexylacetylene | PdCl₂(dppf) (3) | DBU | NMP | 110 | 24 | 78 |

| 4 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 18 | 82 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling (Copper-Co-catalyzed)

References

Application Notes & Protocols: C-C Bond Formation Using (2,2'-Bipyridine)dichloropalladium(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2,2'-Bipyridine)dichloropalladium(II), [PdCl₂(bpy)], is a stable, air-tolerant, and efficient pre-catalyst for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The bipyridine ligand provides stability to the palladium center, allowing for controlled catalytic activity under relatively mild conditions. This document outlines detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions utilizing this catalytic system.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron species (boronic acid or ester) with an organohalide.[1] The (2,2'-Bipyridine)palladium(II) system demonstrates high efficiency for this transformation, particularly with aryl iodides and bromides.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle begins with the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. This is followed by the key steps of oxidative addition, transmetalation, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][3]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted for the use of a (2,2'-bipyridine)palladium(II) dichloride catalyst system.

-

Reagent Preparation:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq.).

-

Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.).

-

Add potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).

-

Add (2,2'-Bipyridine)dichloropalladium(II) (6.7 mg, 0.02 mmol, 2 mol%).

-

-

Reaction Setup:

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add 5 mL of a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1), via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with 15 mL of ethyl acetate and 15 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with 10 mL of ethyl acetate.

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

-

Data Presentation: Substrate Scope

The following table summarizes yields obtained for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a related 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride catalyst, demonstrating the general applicability.[2]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoacetophenone | 4-Acetylbiphenyl | 95 |

| 2 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 92 |

| 3 | 4-Iodotoluene | 4-Methylbiphenyl | 98 |

| 4 | 4-Bromotoluene | 4-Methylbiphenyl | 90 |

| 5 | 1-Iodo-4-nitrobenzene | 4-Nitrobiphenyl | 96 |

| 6 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 93 |

| 7 | 1-Iodo-4-methoxybenzene | 4-Methoxybiphenyl | 94 |

| 8 | 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 88 |

Application 2: Mizoroki-Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] The reaction is highly stereoselective, typically affording the trans isomer.[6] A base is required to neutralize the hydrogen halide produced during the catalytic cycle.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, from setup to final product analysis.

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocol: Synthesis of Ethyl Cinnamate

-

Reagent Preparation:

-

In a Schlenk tube, combine iodobenzene (204 mg, 1.0 mmol, 1.0 eq.), ethyl acrylate (150 mg, 1.5 mmol, 1.5 eq.), and (2,2'-Bipyridine)dichloropalladium(II) (6.7 mg, 0.02 mmol, 2 mol%).

-

Add a suitable base, such as triethylamine (Et₃N) (202 mg, 2.0 mmol, 2.0 eq.).

-

-

Reaction Setup:

-

Seal the tube and purge with an inert gas.

-

Add 5 mL of a degassed polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

-

Reaction Execution:

-

Heat the mixture to 100 °C and stir for 6-18 hours.

-

Monitor the reaction by TLC until the iodobenzene is fully consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove palladium black and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain ethyl cinnamate.

-

Application 3: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne.[7] The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI.[8][9]

Experimental Protocol: Synthesis of Phenylethynylbenzene

-

Reagent Preparation:

-

To a Schlenk flask, add (2,2'-Bipyridine)dichloropalladium(II) (6.7 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI) (1.9 mg, 0.01 mmol, 1 mol%).

-

Seal, evacuate, and backfill with an inert gas.

-

-

Reaction Setup:

-

Add 5 mL of a degassed solvent such as triethylamine or a mixture of THF/triethylamine (2:1).

-

Add iodobenzene (204 mg, 1.0 mmol, 1.0 eq.).

-

Add phenylacetylene (123 mg, 1.2 mmol, 1.2 eq.) dropwise via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate (20 mL).

-

Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 10 mL) to remove the copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield phenylethynylbenzene.

-

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Heck Coupling | NROChemistry [nrochemistry.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for (2,2'-Bipyridine)dichloropalladium(II) in Aqueous Phase Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of (2,2'-Bipyridine)dichloropalladium(II), often abbreviated as PdCl₂(bpy), as a catalyst in aqueous phase organic synthesis. The use of water as a solvent offers significant environmental and economic advantages over traditional organic solvents, aligning with the principles of green chemistry. PdCl₂(bpy) is a versatile and relatively stable precatalyst for various cross-coupling reactions, demonstrating efficacy in forming carbon-carbon bonds, which are fundamental transformations in the synthesis of pharmaceuticals and fine chemicals.[1][2]

The 2,2'-bipyridine ligand plays a crucial role in stabilizing the palladium center, which facilitates key steps in the catalytic cycle such as oxidative addition. This catalyst system has been successfully employed in Heck, Suzuki-Miyaura, and Sonogashira coupling reactions in aqueous media.

Aqueous Phase Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[3][4] The use of a water-soluble palladium catalyst allows for the reaction to be conducted in an environmentally benign solvent and can facilitate catalyst recycling. A notable application involves a water-soluble and air-stable system that is highly efficient for coupling aryl iodides and alkenes in water.

This protocol is adapted from a similar system using a cationic 2,2'-bipyridyl palladium complex in water and is expected to be effective with (2,2'-Bipyridine)dichloropalladium(II).[1][5]

Materials:

-

(2,2'-Bipyridine)dichloropalladium(II) (PdCl₂(bpy))

-

4-Iodoanisole

-

Butyl acrylate

-

Triethylamine (Et₃N) or Tributylamine (Bu₃N) as base

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate or Hexane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a sealable reaction tube, add 4-iodoanisole (1.0 mmol, 234 mg), butyl acrylate (1.5 mmol, 192 mg, 215 µL), and deionized water (4 mL).

-

Add the base, triethylamine (1.5 mmol, 209 µL) or tributylamine (1.5 mmol, 356 µL).[1]

-